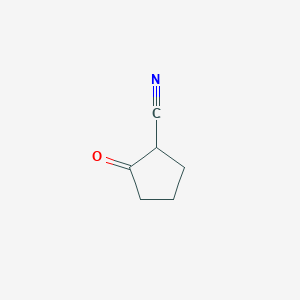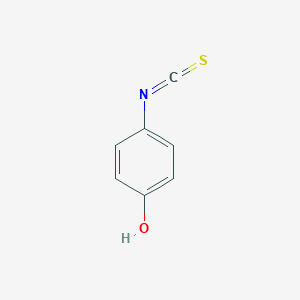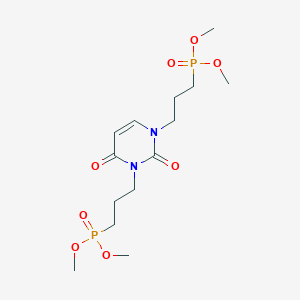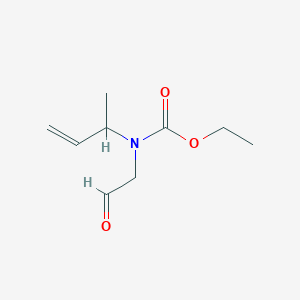
ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate, commonly known as AChE inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of various neurological disorders, including Alzheimer's disease, myasthenia gravis, and Parkinson's disease.
作用機序
The mechanism of action of AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, AChE inhibitors increase the concentration of acetylcholine in the synaptic cleft, leading to increased cholinergic transmission. This increased transmission can lead to improved cognitive and motor function in individuals with neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of AChE inhibitors such as this compound are complex and depend on the specific neurological disorder being treated. In general, AChE inhibitors increase cholinergic transmission, leading to improved cognitive and motor function. However, they can also have side effects such as nausea, vomiting, and diarrhea.
実験室実験の利点と制限
AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate have several advantages for use in lab experiments. They are potent inhibitors of acetylcholinesterase, allowing for precise control of cholinergic transmission. They are also relatively easy to synthesize and purify, making them accessible to a wide range of researchers. However, they can be toxic at high concentrations, and their effects can be difficult to interpret in complex physiological systems.
将来の方向性
There are many future directions for research on AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate. One promising area of research is the development of more selective AChE inhibitors that target specific isoforms of the enzyme. This could lead to improved therapeutic efficacy and reduced side effects. Another area of research is the development of AChE inhibitors that can penetrate the blood-brain barrier more effectively, allowing for improved treatment of neurological disorders. Finally, there is a need for more research on the long-term effects of AChE inhibitors on cognitive and motor function, as well as their potential for neuroprotection in aging and neurodegenerative diseases.
Conclusion
This compound is a potent AChE inhibitor that has been extensively studied in scientific research. It has many potential applications in the treatment of neurological disorders, as well as in the study of cholinergic transmission and its role in physiological processes. While there are limitations to its use in lab experiments, it remains a valuable tool for researchers in the field. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of AChE inhibitors such as this compound.
合成法
The synthesis of ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate involves the reaction of 1-butene-3-ol with ethyl chloroformate and sodium hydride in the presence of a solvent such as tetrahydrofuran. The resulting product is then purified using column chromatography. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.
科学的研究の応用
AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate have been widely used in scientific research to study the role of acetylcholine in various physiological processes. They have been used to investigate the mechanisms of action of acetylcholine in the nervous system, as well as the effects of its inhibition on cognitive and motor function. AChE inhibitors are also used to study the pathophysiology of neurological disorders such as Alzheimer's disease, myasthenia gravis, and Parkinson's disease.
特性
CAS番号 |
132414-77-8 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
ethyl N-but-3-en-2-yl-N-(2-oxoethyl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-4-8(3)10(6-7-11)9(12)13-5-2/h4,7-8H,1,5-6H2,2-3H3 |
InChIキー |
UAXWVRFBCVPAQD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(CC=O)C(C)C=C |
正規SMILES |
CCOC(=O)N(CC=O)C(C)C=C |
同義語 |
Carbamic acid, (1-methyl-2-propenyl)(2-oxoethyl)-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



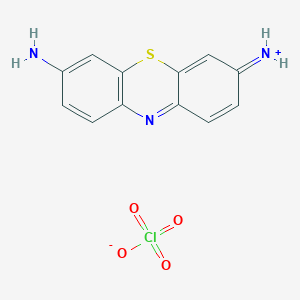
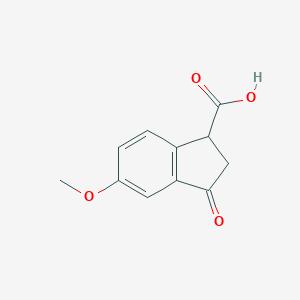



![6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B149558.png)
![(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B149568.png)


